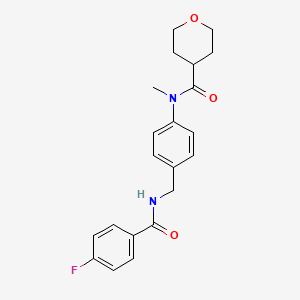![molecular formula C16H13Cl2N3O2S B11782899 N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a thiazole ring fused with a benzene ring, along with a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminobenzenethiol and α-haloketones under acidic or basic conditions.
Acylation: The phenoxyacetamide moiety can be introduced by reacting the aminothiazole intermediate with 2,4-dichloro-6-methylphenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-5-methylphenoxy)acetamide
Uniqueness
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific substitution pattern on the phenoxyacetamide moiety. This can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.
特性
分子式 |
C16H13Cl2N3O2S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
N-(2-amino-1,3-benzothiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-8-4-9(17)5-11(18)15(8)23-7-14(22)20-10-2-3-12-13(6-10)24-16(19)21-12/h2-6H,7H2,1H3,(H2,19,21)(H,20,22) |
InChIキー |
RJTDAMWIELDVGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)
![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)










